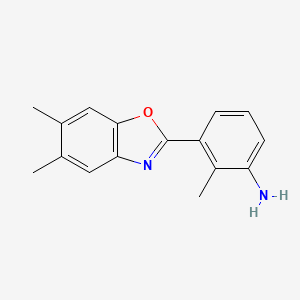

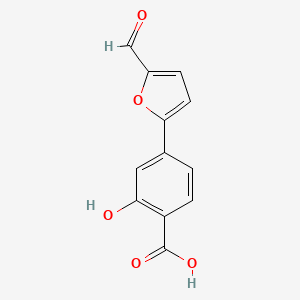

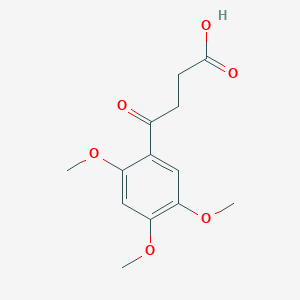

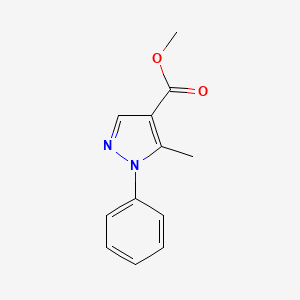

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including oxidative C–H functionalization, condensation reactions, and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free approach with a broad scope of substrates . Similarly, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates were synthesized by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, indicating the use of halogenated intermediates in the synthesis of pyridine derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectral measurements such as IR, UV–Visible, 1H and 13C NMR, and supported by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, which is crucial for understanding the compound's reactivity and properties.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including the formation of azomethine ylides, which can be used to synthesize pyrrolidine derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, as seen in the synthesis of novel 3,4-disubstituted pyrrolidine derivatives through a three-component 1,3-dipolar cycloaddition reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents and molecular structure. For example, some pyridinols exhibit interesting antioxidant properties, with their basicities and stability to air oxidation being influenced by the electron density in the ring . Additionally, compounds with pyridine moieties can display luminescent properties and form nano-aggregates with enhanced emission in certain solvents .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : New synthesis methods have been developed for related compounds, demonstrating the versatility of pyridine-based ligands in chemical reactions. For example, pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate derivatives were synthesized to study the effects of reaction temperature and time on esterification and etherification processes (Wang Xiu-jian, 2009).

Catalytic Applications

- Catalyst Design : Pyridine derivatives have been utilized in the design of catalysts for chemical reactions. For example, palladacycles derived from pyridine-based ligands showed efficiency as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, highlighting the role of these compounds in facilitating homogeneous catalytic pathways (M. Singh et al., 2017).

Material Science and Coordination Chemistry

- Coordination Polymers : Studies have demonstrated the construction of coordination polymers using pyridine and its derivatives as ligands, leading to unique network structures. This research underscores the importance of ligand design in developing novel materials with potential applications in various fields (B. Chakraborty et al., 2013).

Fluorescence and Optical Properties

- Fluorescence Studies : Derivatives of pyridine, such as tris((6-phenyl-2-pyridyl)methyl)amine, have been explored for their metal ion affinities and fluorescence properties. Such studies are crucial for the development of fluorescent sensors and materials for optical applications (Jian Liang et al., 2009).

Antioxidant and Biological Activity

- Biological Activities : Certain γ-pyridinyl amine derivatives have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, indicating the potential of these compounds in therapeutic applications (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).

特性

IUPAC Name |

1-pyridin-3-yl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-19-14-7-6-13(15(20-2)16(14)21-3)11-18-10-12-5-4-8-17-9-12/h4-9,18H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIXGMSXICJHEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CN=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192547 |

Source

|

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-ylmethyl-(2,3,4-trimethoxy-benzyl)-amine | |

CAS RN |

510723-54-3 |

Source

|

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanamine, N-[(2,3,4-trimethoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)